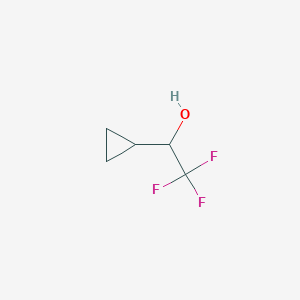

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHMFPNCDSFTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993-77-7 | |

| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Cyclopropyl Alcohol

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. The unique combination of a cyclopropyl ring and a trifluoromethyl group imparts desirable properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. The cyclopropyl moiety is a well-established pharmacophore present in numerous approved drugs, valued for its conformational rigidity and unique electronic properties. The trifluoromethyl group, a common bioisostere for a methyl group, can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. Consequently, efficient and stereocontrolled access to building blocks like 1-cyclopropyl-2,2,2-trifluoroethan-1-ol is of paramount importance for the synthesis of novel therapeutic agents.

This in-depth technical guide provides a detailed exploration of the primary synthetic routes to 1-cyclopropyl-2,2,2-trifluoroethan-1-ol, with a focus on both racemic and enantioselective approaches. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

The synthesis of this target molecule can be broadly categorized into two primary strategies:

-

Nucleophilic Addition of a Cyclopropyl Organometallic Reagent to a Trifluoroacetyl Electrophile: This convergent approach involves the formation of the key carbon-carbon bond between the cyclopropyl and the trifluoroethan-1-ol moieties in a single step. The Grignard reaction is the most prominent example of this strategy.

-

Reduction of a Precursor Ketone: This strategy involves the initial synthesis of cyclopropyl trifluoromethyl ketone, followed by its reduction to the desired secondary alcohol. This two-step approach offers the significant advantage of allowing for the stereoselective reduction of the prochiral ketone to access enantiomerically enriched 1-cyclopropyl-2,2,2-trifluoroethan-1-ol.

This guide will delve into the practical execution of both strategies, providing detailed protocols and mechanistic insights.

Route 1: Synthesis via Grignard Reaction

The reaction of a cyclopropyl Grignard reagent with a suitable trifluoroacetyl electrophile represents a direct and efficient method for the construction of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol. The high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the trifluoroacetyl group drives the formation of the desired carbon-carbon bond.

Diagram of the Grignard Reaction Pathway

Caption: Grignard synthesis of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol.

Experimental Protocol: Grignard Synthesis

Part A: Preparation of Cyclopropylmagnesium Bromide

This procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

-

Materials:

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

-

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas.

-

To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated by the disappearance of the iodine color and the onset of gentle reflux. Gentle warming with a heat gun may be necessary to initiate the reaction.

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is used directly in the next step.

-

Part B: Reaction with Ethyl Trifluoroacetate

-

Materials:

-

Cyclopropylmagnesium bromide solution (from Part A)

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice-water bath.

-

Prepare a solution of ethyl trifluoroacetate (0.9 equivalents) in anhydrous diethyl ether or THF in a dropping funnel.

-

Add the ethyl trifluoroacetate solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This step should be performed cautiously as it is exothermic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation or flash column chromatography.

-

| Reagent | Molar Ratio | Notes |

| Magnesium Turnings | 1.2 | An excess is used to ensure complete reaction of the alkyl halide. |

| Cyclopropyl Bromide | 1.0 | The limiting reagent for the Grignard formation. |

| Ethyl Trifluoroacetate | 0.9 | Using a slight excess of the Grignard reagent helps to drive the reaction to completion and compensates for any side reactions. |

| Anhydrous Solvent | - | Diethyl ether or THF are common choices. THF is often preferred for its higher boiling point and better solvating properties.[1] |

| Saturated aq. NH₄Cl | - | A mild acidic workup to quench the reaction and protonate the alkoxide intermediate. |

Table 1: Stoichiometry for the Grignard Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol.

Route 2: Reduction of Cyclopropyl Trifluoromethyl Ketone

This two-step approach first involves the synthesis of the precursor ketone, followed by its reduction. This route is particularly valuable for accessing the enantiomerically pure alcohol through asymmetric reduction.

Part A: Synthesis of Cyclopropyl Trifluoromethyl Ketone

One effective method for the synthesis of trifluoromethyl ketones is the reaction of a carboxylic acid with trifluoroacetic anhydride.[2]

Diagram of Precursor Ketone Synthesis

Caption: Synthesis of cyclopropyl trifluoromethyl ketone.

Experimental Protocol: Synthesis of Cyclopropyl Trifluoromethyl Ketone

-

Materials:

-

Cyclopropanecarboxylic acid

-

Trifluoroacetic anhydride

-

Pyridine

-

Toluene

-

Water

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopropanecarboxylic acid (1.0 equivalent) in toluene.

-

Add pyridine (2.5 equivalents) to the solution.

-

Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and carefully add water to hydrolyze the excess anhydride and reaction intermediates. This step is exothermic.

-

Transfer the mixture to a separatory funnel and wash with dilute hydrochloric acid to remove pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude cyclopropyl trifluoromethyl ketone can be purified by distillation.

-

| Reagent | Molar Ratio | Notes |

| Cyclopropanecarboxylic acid | 1.0 | The starting material for the ketone synthesis. |

| Trifluoroacetic anhydride | 1.5 | The source of the trifluoromethyl group and activating agent. |

| Pyridine | 2.5 | Acts as a base to facilitate the reaction. |

| Toluene | - | A suitable solvent for this reaction, allowing for higher temperatures. |

Table 2: Stoichiometry for the Synthesis of Cyclopropyl Trifluoromethyl Ketone.

Part B: Asymmetric Reduction of Cyclopropyl Trifluoromethyl Ketone

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[3][4][5][6] This reaction utilizes a chiral oxazaborolidine catalyst to direct the delivery of a hydride from a borane source to one face of the ketone.

Diagram of CBS Reduction

Caption: Enantioselective reduction using a CBS catalyst.

Experimental Protocol: Asymmetric Reduction of Cyclopropyl Trifluoromethyl Ketone

This procedure should be carried out under an inert atmosphere and with anhydrous solvents.

-

Materials:

-

Cyclopropyl trifluoromethyl ketone (from Part A)

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, as a 1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Dilute hydrochloric acid

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).

-

Cool the flask to -20 °C (a dry ice/acetonitrile bath can be used).

-

Slowly add the borane-THF complex solution (0.6 equivalents) to the catalyst solution and stir for 10 minutes.

-

In a separate flask, dissolve cyclopropyl trifluoromethyl ketone (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the pre-formed catalyst-borane complex over a period of 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.

-

Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and solvent removal, the enantiomerically enriched alcohol can be purified by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

-

| Reagent | Molar Ratio | Notes |

| Cyclopropyl Trifluoromethyl Ketone | 1.0 | The prochiral substrate. |

| CBS Catalyst | 0.1 | Catalytic amount is sufficient for high enantioselectivity. The choice of (R) or (S) determines the product's stereochemistry. |

| Borane-THF Complex | 0.6 | The stoichiometric hydride source. |

| Anhydrous THF | - | The reaction solvent. |

Table 3: Stoichiometry for the CBS Reduction.

Characterization and Data

The final product, 1-cyclopropyl-2,2,2-trifluoroethan-1-ol, can be characterized using standard analytical techniques.

-

¹H NMR: Expected signals include a multiplet for the cyclopropyl protons, a doublet of quartets for the proton on the carbon bearing the hydroxyl and trifluoromethyl groups, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum will show characteristic signals for the cyclopropyl carbons, the carbon bearing the hydroxyl group, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with fluorine).

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[7][8][9]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Infrared Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol will be present.

Safety and Handling

-

Grignard Reagents: Cyclopropylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[1]

-

Trifluoroacetic Anhydride: This reagent is corrosive, a lachrymator, and reacts violently with water.[10][11][12][13][14] It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Borane-THF Complex: This reagent is flammable and reacts with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. An appropriate fire extinguisher should be readily available.

Conclusion and Outlook

The synthesis of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol is readily achievable through two primary and robust synthetic strategies. The Grignard reaction offers a direct and convergent route to the racemic alcohol, while the reduction of the corresponding ketone provides a versatile pathway that can be adapted for the highly enantioselective synthesis of either stereoisomer using well-established catalytic methods like the CBS reduction. The choice of synthetic route will depend on the specific requirements of the research, particularly the need for stereochemical control. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and application of this valuable fluorinated building block in the pursuit of novel chemical entities with potential therapeutic applications.

References

- Synquest Labs. Trifluoroacetic anhydride Safety Data Sheet. [URL: https://www.synquestlabs.com/product/2103-1-08]

- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [URL: https://www.mdpi.com/1420-3049/23/9/2333]

- Santa Cruz Biotechnology. Trifluoroacetic anhydride Safety Data Sheet. [URL: https://www.scbt.com/p/trifluoroacetic-anhydride-407-25-0]

- Organic Syntheses. (2014). Nonafluoro-1-iodobutane. Org. Synth., 91, 80. [URL: http://www.orgsyn.org/demo.aspx?prep=v91p0080]

- Organic Syntheses. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Org. Synth., 89, 284. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0284]

- Macnaughtan, M. A., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [URL: https://www.rsc.

- Sigma-Aldrich. Trifluoroacetic anhydride SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/106232]

- Fisher Scientific. Trifluoroacetic anhydride SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC140050010&productDescription=TRIFLUOROACETIC+ANHYDRIDE%2C+99%2B%25%2C+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]

- CDH Fine Chemical. material safety data sheet sds/msds - Trifluoroacetic anhydride. [URL: https://www.cdhfinechemical.com/images/product/msds/27890_msds.pdf]

- Guduguntla, S. (2016). Exploring asymmetric catalytic transformations. University of Groningen. [URL: https://research.rug.

- Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [URL: https://www.organic-chemistry.

- Sigma-Aldrich. CBS Catalysts. [URL: https://www.sigmaaldrich.

- Novak, P., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 8(1), 1-9. [URL: https://www.

- Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. [URL: https://www.chem-station.

- Organic Syntheses. (1963). Ketone, cyclopropyl methyl. Org. Synth., 43, 71. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0775]

- Organic Syntheses. (1963). 1-(p-Methylphenyl)cyclopropanol. Org. Synth., 43, 71. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0775]

- Hu, J., et al. (2020). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 22(15), 5871-5876. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02047]

- Kananovich, D. G., et al. (2015). Simple access to β-trifluoromethyl-substituted ketones via copper-catalyzed ring-opening trifluoromethylation of substituted cyclopropanols. Chemical Communications, 51(41), 8349-8352. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc02131a]

- Organic Syntheses. (1988). 6-Chloro-1-hexene. Org. Synth., 66, 188. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0122]

- AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. [URL: https://www.azom.com/article.aspx?ArticleID=18536]

- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. [URL: https://www.benchchem.com/application-notes/grignard-reaction-with-ethylmagnesium-bromide]

- BenchChem. (2025). Technical Support Center: Synthesis of Cyclopropyl Ketones. [URL: https://www.benchchem.com/technical-support/synthesis-of-cyclopropyl-ketones]

- Organic Syntheses. (1973). 1-d-Aldehydes from Grignard Reagents: 1-d-2-Methylbutanal. Org. Synth., 53, 77. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0441]

- Li, Y., et al. (2018). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry, 14, 2836-2843. [URL: https://www.beilstein-journals.org/bjoc/articles/14/269]

- Oxford Instruments. (2018). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [URL: https://andor.oxinst.com/learning/view/article/application-of-a-high-performance-benchtop-nmr-spectrometer-for-19f-nmr]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. rsc.org [rsc.org]

- 8. azom.com [azom.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Structural Analysis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol: A Guide for Medicinal Chemists

Abstract

The strategic incorporation of small, strained ring systems and fluorinated motifs is a cornerstone of modern medicinal chemistry. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol stands as a prototypical example of a building block that marries the unique properties of both a cyclopropyl group and a trifluoromethyl group adjacent to a chiral center. This guide provides a comprehensive structural analysis of this molecule, intended for researchers and drug development professionals. We will dissect its spectroscopic signature, explore its conformational landscape, and outline advanced methods for its definitive characterization. The causality behind analytical choices is emphasized to provide field-proven insights into leveraging this molecule's unique attributes for drug design.

Introduction: The Strategic Value of a Unique Structural Combination

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (C₅H₇F₃O) is more than a simple alcohol; it is a carefully designed synthon for creating advanced pharmaceutical intermediates.[1] Its structure is notable for two key functional groups attached to a chiral carbinol center:

-

The Cyclopropyl Ring: This three-membered carbocycle is a highly valuable motif in drug design.[2] Its significant ring strain (approx. 27.5 kcal/mol) confers unique electronic and steric properties. In drug molecules, it can act as a conformational constraint, locking flexible chains into a bioactive conformation to enhance potency.[2][3] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby improving a drug's metabolic stability.[2][3]

-

The Trifluoromethyl (CF₃) Group: As the most electronegative element, fluorine significantly alters the physicochemical properties of organic molecules.[4] The potent electron-withdrawing nature of the CF₃ group can modulate the acidity of the adjacent alcohol (pKa ≈ 12.4), influence hydrogen bonding capabilities, and enhance metabolic stability by blocking potential sites of oxidation.[1][5] This group often increases a molecule's lipophilicity, which can be critical for membrane permeability and reaching biological targets.

The combination of these two groups creates a chiral building block with applications as an intermediate in the synthesis of complex molecules, such as kinase inhibitors.[1] This guide provides the foundational structural knowledge required to effectively utilize this versatile compound.

Core Molecular Properties & Synthesis Overview

A foundational understanding begins with the molecule's basic properties and a reliable synthetic pathway.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃O | PubChem[6] |

| Molecular Weight | 140.11 g/mol | Chemenu[7] |

| CAS Number | 1993-77-7 | PubChem[6] |

| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanol | PubChem[6] |

| pKa | ~12.40 | Benchchem[1] |

| Density | 1.363 g/cm³ | Benchchem[1] |

Synthetic Rationale: The Grignard Approach

A robust and logical method for synthesizing this chiral alcohol is the nucleophilic addition of a cyclopropyl organometallic reagent to a trifluoromethyl ketone or aldehyde. The Grignard reaction is a classic and effective choice. The causality for this choice lies in its reliability and the commercial availability of the starting materials.

Experimental Protocol: Synthesis via Grignard Reaction

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the Grignard reagent to 0 °C. Slowly add a solution of 2,2,2-trifluoroacetaldehyde (or a suitable precursor like trifluoroacetic anhydride followed by reduction) in anhydrous THF to the reaction mixture. The rationale for slow addition at low temperature is to control the exothermic reaction and prevent side reactions.

-

Quenching: After the addition is complete, allow the reaction to stir and warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to form the desired alcohol.

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 1-cyclopropyl-2,2,2-trifluoroethan-1-ol.

Caption: Relationship between key staggered conformations of the molecule.

Advanced Structural Verification Protocols

While spectroscopy provides a robust picture, definitive structural and stereochemical assignment requires more advanced techniques.

X-Ray Crystallography: The Definitive Structure

For an unambiguous determination of bond lengths, angles, and, crucially, the absolute configuration of a single enantiomer, single-crystal X-ray crystallography is the gold standard. [8]It provides the precise three-dimensional structure of the molecule in the solid state. [9] Protocol: Sample Preparation and Analysis for X-Ray Crystallography

-

Crystallization (Rate-Limiting Step): The primary challenge is growing a single, high-quality crystal.

-

Method: Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. A solvent system like hexane/ethyl acetate could be effective. Vapor diffusion techniques, where a precipitant vapor slowly diffuses into a solution of the compound, offer finer control.

-

Goal: Obtain crystals of at least 0.1 mm in their longest dimension. [9]2. Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.

-

Structure Solution and Refinement: The resulting diffraction pattern is processed to calculate an electron density map, from which the atomic positions are determined. [9]The structural model is then refined to best fit the experimental data. For chiral molecules, the Flack parameter is calculated to confidently assign the absolute stereochemistry. [8]

Caption: Standard workflow for single-crystal X-ray crystallography analysis.

Computational Chemistry: In Silico Validation

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. [10][11]They allow for the prediction of properties and provide insights into conformational energetics.

Workflow: Conformational Analysis using DFT

-

Conformer Search: Perform a systematic search of the potential energy surface to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer at a suitable level of theory (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory and a larger basis set to determine their relative stabilities.

-

Spectra Prediction: From the lowest energy conformer, calculate theoretical NMR chemical shifts and IR vibrational frequencies. These can be compared directly with experimental data to validate the determined structure.

Conclusion

The structural analysis of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol reveals a molecule whose properties are a direct consequence of the interplay between its cyclopropyl and trifluoromethyl moieties. Standard spectroscopic methods (NMR, IR, MS) provide a clear picture of its connectivity and functional groups. However, a deeper understanding of its 3D structure, conformational preferences, and absolute stereochemistry necessitates advanced techniques like X-ray crystallography and computational modeling. For the medicinal chemist, this molecule is not just a reagent, but a strategic tool. Its inherent features—enhanced metabolic stability, conformational rigidity, and modulated electronic properties—make it a powerful building block for designing next-generation therapeutics.

References

- BenchChem. 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol.

- AIP Publishing.

- American Chemical Society.

- ACS Publications. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones | The Journal of Organic Chemistry.

- ResearchGate. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones | Request PDF.

- PubChem. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | C5H7F3O | CID 15709643.

- BenchChem. Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Chemenu. cas 1993-77-7|| where to buy 1-cyclopropyl-2,2,2-trifluoro-ethanol.

- PubMed Central (PMC). x Ray crystallography.

- PubMed Central (PMC). X-Ray Crystallography of Chemical Compounds.

- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cas 1993-77-7|| where to buy 1-cyclopropyl-2,2,2-trifluoro-ethanol [french.chemenu.com]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol molecular weight and formula.

An In-Depth Technical Guide to 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol: A Key Building Block in Modern Drug Discovery

Introduction: Unpacking a Small Molecule with Significant Impact

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol, a chiral alcohol, stands as a premier example of a molecular building block designed for this purpose. Its structure elegantly combines two highly sought-after functionalities: a cyclopropyl ring and a trifluoromethyl group.

The cyclopropyl group, a strained three-membered ring, is not merely a small cycloalkane. Its unique electronic properties and rigid conformation are frequently exploited in drug design to enhance metabolic stability, improve potency, reduce off-target effects, and favorably constrain the conformation of molecules for optimal receptor binding.[1][2] Simultaneously, the trifluoromethyl (CF₃) group, one of the most common fluorine-containing moieties in pharmaceuticals, imparts significant effects. Its strong electron-withdrawing nature can modulate the acidity of nearby protons (like the hydroxyl group in this case), while its lipophilicity and ability to block metabolic oxidation sites can dramatically improve a drug's metabolic profile and membrane permeability.[3]

This guide provides a comprehensive technical overview of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol, detailing its fundamental properties, synthesis, and critical role as a versatile intermediate for researchers and scientists in the field of drug development.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of its application. The key identifiers and properties of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇F₃O | [1][3][4][5] |

| Molecular Weight | 140.10 g/mol | [4] |

| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanol | [1][4] |

| CAS Number | 1993-77-7 | [1][4][5] |

| Boiling Point | 75–77 °C @ 110 Torr | [3] |

| Density | 1.363 g/cm³ | [3] |

| pKa | ~12.40 | [3] |

| Appearance | Colorless Liquid | [6] |

The molecule's structure, featuring a chiral center at the carbinol carbon, means it exists as a pair of enantiomers, (R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol and (S)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol. The stereochemistry at this position is often critical for biological activity, necessitating stereoselective synthesis or chiral separation methods in many applications.

Synthesis and Manufacturing Logic

The synthesis of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol is typically achieved through nucleophilic addition to a trifluoroacetaldehyde equivalent. A common and scalable approach is the Grignard reaction.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of a standard laboratory-scale synthesis.

Caption: General workflow for the synthesis of racemic 1-cyclopropyl-2,2,2-trifluoroethan-1-ol.

Exemplary Experimental Protocol: Grignard Synthesis (Racemic)

This protocol describes a self-validating system for producing the racemic compound. The causality behind each step is explained to ensure reproducibility.

Objective: To synthesize racemic 1-cyclopropyl-2,2,2-trifluoroethan-1-ol.

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous Diethyl Ether or THF

-

2,2,2-Trifluoroacetaldehyde gas or ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere (N₂ or Ar), magnesium turnings are activated in a flame-dried flask. A solution of cyclopropyl bromide in anhydrous ether is added dropwise to initiate the formation of cyclopropylmagnesium bromide. The exotherm is controlled to maintain a gentle reflux. Causality: This step creates the potent cyclopropyl nucleophile required for the subsequent C-C bond formation.

-

Nucleophilic Addition: The Grignard solution is cooled to 0 °C. 2,2,2-Trifluoroacetaldehyde gas is bubbled through the solution, or an ethereal solution of ethyl trifluoroacetate is added dropwise. The reaction is stirred and allowed to warm slowly to room temperature. Causality: The highly polarized carbonyl carbon of the trifluoroacetyl group is attacked by the nucleophilic cyclopropyl anion. Using the ester requires 2 equivalents of Grignard reagent but can be experimentally simpler than handling a gas.

-

Aqueous Workup (Quench): The reaction mixture is carefully poured over an ice-cold saturated solution of NH₄Cl. Causality: This step protonates the resulting alkoxide to form the desired alcohol and quenches any unreacted Grignard reagent. NH₄Cl is a mild acid source that minimizes side reactions.

-

Extraction and Drying: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. Causality: This isolates the product from the aqueous phase and removes residual water, which can interfere with purification and characterization.

-

Purification: The crude oil is purified by silica gel column chromatography or distillation under reduced pressure to yield the pure product.

Chiral Resolution: For applications requiring a single enantiomer, the racemic mixture can be resolved using chiral chromatography, often employing columns with derivatized cyclodextrin stationary phases which can differentiate between the two enantiomers.[7] Alternatively, asymmetric synthesis strategies using chiral catalysts can be employed to produce one enantiomer in excess directly.

The Strategic Role in Drug Discovery

The true value of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol lies in its application as a strategic building block. Its constituent parts synergistically bestow desirable properties upon larger, more complex molecules.

Caption: Contribution of structural motifs to desirable drug properties.

This fragment is particularly useful as an intermediate. For example, it has been utilized in Ullmann coupling reactions to synthesize precursors for kinase inhibitors.[3] The hydroxyl group provides a convenient handle for further chemical modification (e.g., oxidation, etherification, or substitution), allowing for its seamless integration into larger molecular scaffolds.

Safety and Handling

According to its GHS classification, 1-cyclopropyl-2,2,2-trifluoroethan-1-ol is a flammable liquid and vapor.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is more than just a simple alcohol; it is a highly functionalized and strategically designed building block for modern medicinal chemistry. The combination of a conformationally rigid, metabolically robust cyclopropyl ring and a powerfully electron-withdrawing, lipophilic trifluoromethyl group makes it an invaluable tool for addressing common challenges in drug discovery, such as poor metabolic stability and low potency. Its straightforward synthesis and versatile chemical handle ensure its continued and expanding role in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-1,2,2,2-tetrafluoroethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

- Google Patents. (n.d.). CN110054558B - Preparation method of 1-trifluoromethylcyclopropane-1-formic acid.

-

Molport. (n.d.). 1-cyclopropyl-2,2,2-trifluoroethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. Retrieved from [Link]

Sources

- 1. cas 1993-77-7|| where to buy 1-cyclopropyl-2,2,2-trifluoro-ethanol [french.chemenu.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-cyclopropyl-2,2,2-trifluoroethan-1-ol | 1993-77-7 | Buy Now [molport.com]

- 6. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 7. lcms.cz [lcms.cz]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Note on Structural Analogy in Safety Assessment

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is a molecule of increasing interest in medicinal chemistry and drug development, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group, coupled with the electron-withdrawing effects of the trifluoromethyl moiety. As with any novel or specialized chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring laboratory safety and experimental integrity.

This guide will therefore provide a comprehensive overview of the safety and handling protocols for 2,2,2-Trifluoroethanol as a surrogate, with the explicit recommendation that 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol be handled with, at a minimum, the same level of caution.

Section 1: Hazard Identification and Classification

Based on available data for 2,2,2-Trifluoroethanol, 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol should be presumed to be a hazardous substance. The primary hazards are summarized below.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][2][3] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[4][5] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[4][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][3][4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (blood) through prolonged or repeated exposure[1][3][5] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[6] |

This table is based on the GHS classification for 2,2,2-Trifluoroethanol.

Pictograms:

GHS02: Flame GHS05: Corrosion GHS06: Skull and Crossbones GHS08: Health Hazard

Signal Word: Danger[1][2][3][4][5]

Section 2: Physical and Chemical Properties

While specific data for 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is limited, the properties of 2,2,2-Trifluoroethanol provide a useful baseline. The addition of the cyclopropyl group will increase the molecular weight and may alter the boiling point and density.

| Property | 2,2,2-Trifluoroethanol | 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol |

| Molecular Formula | C2H3F3O[7] | C5H7F3O[6] |

| Molecular Weight | 100.04 g/mol [4][7] | 140.10 g/mol [6] |

| Appearance | Clear, colorless liquid[4][8] | Not specified |

| Odor | Characteristic, slightly sweet[2][9] | Not specified |

| Boiling Point | 73-75 °C[4] | Not specified |

| Melting Point | -44 °C[4] | Not specified |

| Flash Point | 29 °C (84.2 °F)[4][10] | Not specified |

| Solubility | Soluble in water and many organic solvents[9] | Not specified |

Section 3: Safe Handling and Storage

A proactive approach to safety is crucial when working with this class of compounds. The following protocols are derived from best practices for handling flammable and toxic liquids.

Engineering Controls

All work with 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][11] The fume hood will not only protect the user from inhaling potentially toxic vapors but will also help to mitigate the risk of fire or explosion. Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][11] Use of explosion-proof electrical equipment is recommended, especially when handling larger quantities.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of personal safety. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol.

Storage Requirements

Store 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10][11] It should be stored in a flammable liquids cabinet, away from heat, sparks, open flames, and other sources of ignition.[1][10] Ground and bond containers when transferring material to prevent static discharge.[1][2] Incompatible materials to avoid include strong oxidizing agents, bases, and metals.[1]

Section 4: Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Seek immediate medical attention.[4][11]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek medical attention.[11]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[11] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2][4] Water spray can be used to cool fire-exposed containers.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][11]

Accidental Release Measures

For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.[1] For a large spill, evacuate the area and ventilate.[1] Remove all sources of ignition.[1][2][4] Wear appropriate PPE, including respiratory protection.[10] Prevent the spill from entering drains or waterways.[3]

Section 5: Disposal Considerations

Dispose of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain.[1] Contaminated packaging should be treated as hazardous waste.[12]

Section 6: Toxicological Information

The toxicological information for 2,2,2-Trifluoroethanol suggests that it is acutely toxic if swallowed or inhaled.[4][10] It is a severe eye irritant and a skin irritant.[10][11] Chronic exposure may cause damage to the blood.[1][3] There is also evidence that it may damage fertility.[1][3]

Acute Toxicity Data for 2,2,2-Trifluoroethanol:

| Route | Species | Value |

| Oral (LD50) | Rat | 240 mg/kg[10] |

| Dermal (LD50) | Rat | 1680 mg/kg[10] |

| Inhalation (LC50) | Mouse | 499.4 ppm (4 hours)[10] |

Conclusion: A Commitment to Safety

While 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol holds promise as a valuable building block in pharmaceutical and materials science, its safe use is of paramount importance. By understanding and applying the principles outlined in this guide, based on the well-documented hazards of its close structural analog, 2,2,2-Trifluoroethanol, researchers can mitigate risks and foster a culture of safety in the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

-

Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. [Link]

-

ScienceLab.com. (2005, October 10). Material Safety Data Sheet: 2,2,2- Trifluoroethanol MSDS. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trifluoroethanol. [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)ethan-1-ol. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. [Link]

-

LookChem. (n.d.). Cas 75-89-8,2,2,2-Trifluoroethanol. [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]

- Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.

-

Macsen Labs. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. [Link]

-

ResearchGate. (2025, August 6). Dibutyl 2-(trifluoromethyl)cyclopropylboronate as a useful (trifluoromethyl)-cyclopropyl donor: application to antagonists of TRPV1. [Link]

-

Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. mmbio.byu.edu [mmbio.byu.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. carlroth.com [carlroth.com]

- 6. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 8. Cas 75-89-8,2,2,2-Trifluoroethanol | lookchem [lookchem.com]

- 9. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Isomeric Landscape of C5H7F3O Carbinols

Abstract

The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and material performance. This guide provides a comprehensive technical overview of the carbinol isomers of C5H7F3O, focusing on the trifluoromethyl-substituted pentenols. We will delve into the systematic IUPAC nomenclature of these isomers, explore their predicted chemical and physical properties, discuss viable synthetic strategies, and survey their potential applications in drug discovery and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of fluorinated compounds.

Introduction: The Significance of Trifluoromethylated Carbinols

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly alter the pKa, metabolic stability, and binding affinity of a parent molecule. When incorporated into a carbinol (alcohol) framework, particularly one with unsaturation, the resulting trifluoromethylated alkenol presents a versatile scaffold for further chemical elaboration. The molecular formula C5H7F3O, representing a trifluoromethyl-substituted pentenol, offers a rich isomeric landscape with diverse potential applications. Understanding the precise naming, properties, and synthesis of each isomer is crucial for harnessing their full potential.

The presence of the trifluoromethyl group can significantly impact the acidity of the carbinol proton, the reactivity of the double bond, and the overall conformational preference of the molecule. These effects are of paramount importance in the design of novel pharmaceuticals, agrochemicals, and functional polymers.[1]

Systematic IUPAC Nomenclature of C5H7F3O Carbinol Isomers

The systematic naming of trifluoromethyl-substituted pentenols follows the IUPAC rules of nomenclature, prioritizing the principal functional group (the hydroxyl group) for the lowest possible locant on the parent carbon chain. The parent chain must contain both the hydroxyl group and the carbon-carbon double bond.

The key steps for naming these isomers are as follows:

-

Identify the longest carbon chain that contains both the hydroxyl group (-OH) and the double bond. This will be a pentene chain.

-

Number the carbon atoms of the parent chain to give the carbon bearing the hydroxyl group the lowest possible number.

-

Indicate the position of the double bond by the number of its first carbon atom.

-

Name the trifluoromethyl group as a substituent, indicating its position on the parent chain.

-

Combine the names of the substituent, the parent pentene chain, and the alcohol suffix "-ol".

Below is a systematic breakdown of the most plausible isomers of C5H7F3O and their corresponding IUPAC names.

Diagram of IUPAC Naming Convention

Caption: IUPAC naming workflow for a C5H7F3O carbinol isomer.

Key Isomers of C5H7F3O (Trifluoromethyl-pentenols)

Based on the principles of chemical stability and synthetic accessibility, the following isomers are of primary interest:

-

1,1,1-Trifluoropent-3-en-2-ol: The trifluoromethyl group is at one end of the chain, with the hydroxyl group on the adjacent carbon. The double bond is in the middle of the chain.

-

5,5,5-Trifluoropent-3-en-2-ol: Similar to the above, but with numbering from the other end of the chain.

-

1,1,1-Trifluoropent-4-en-2-ol: The double bond is at the terminus of the chain.

-

5,5,5-Trifluoropent-1-en-3-ol: The hydroxyl group is centrally located.

-

4,4,4-Trifluoropent-1-en-2-ol: The trifluoromethyl group is on a branched carbon.

-

3-(Trifluoromethyl)pent-4-en-2-ol: The trifluoromethyl group is on the carbon adjacent to the carbinol carbon.

Physicochemical Properties of C5H7F3O Isomers

Direct experimental data for all isomers of C5H7F3O is not extensively available. However, we can infer their properties based on the known effects of trifluoromethyl substitution.

General Properties:

-

Boiling Point: The presence of the trifluoromethyl group generally increases the volatility of a molecule compared to its non-fluorinated analog of similar molecular weight, due to weaker intermolecular forces. However, the hydroxyl group will contribute to hydrogen bonding, raising the boiling point.

-

Acidity: The electron-withdrawing trifluoromethyl group will increase the acidity of the hydroxyl proton, making these carbinols more acidic than their non-fluorinated counterparts.

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which is a key parameter in drug design influencing membrane permeability and protein binding.[2]

-

Spectroscopic Features:

-

¹⁹F NMR: A strong singlet (or a multiplet if coupled to nearby protons) in the ¹⁹F NMR spectrum is a characteristic feature of the -CF3 group.

-

¹H NMR: The protons on the carbon bearing the -CF3 group and the hydroxyl group will show characteristic shifts and coupling patterns.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch and strong C-F stretching bands around 1100-1300 cm⁻¹ are expected.

-

Predicted Properties of Key Isomers:

| IUPAC Name | Predicted Boiling Point (°C) | Predicted Acidity (pKa) | Notes on Reactivity |

| 1,1,1-Trifluoropent-3-en-2-ol | 120-130 | ~13-14 | The allylic alcohol moiety may be prone to rearrangement. |

| 5,5,5-Trifluoropent-3-en-2-ol | 120-130 | ~14-15 | The double bond is further from the -CF3 group, slightly reducing its electronic influence. |

| 1,1,1-Trifluoropent-4-en-2-ol | 115-125 | ~13-14 | The terminal double bond offers a site for various addition reactions. |

| 5,5,5-Trifluoropent-1-en-3-ol | 125-135 | ~15-16 | The hydroxyl group is more sterically hindered. |

| 4,4,4-Trifluoropent-1-en-2-ol | 110-120 | ~14-15 | A tertiary trifluoromethyl group presents unique steric and electronic effects. |

| 3-(Trifluoromethyl)pent-4-en-2-ol | 115-125 | ~14-15 | The stereochemistry at two chiral centers will be important. |

Synthetic Strategies for C5H7F3O Carbinols

The synthesis of trifluoromethyl-substituted carbinols often relies on the nucleophilic addition of a trifluoromethyl equivalent to a carbonyl compound or the addition of an organometallic reagent to a trifluoromethyl ketone.

General Synthetic Approaches:

-

Grignard Reaction: The reaction of a suitable Grignard reagent with a trifluoromethyl-containing aldehyde or ketone is a common and effective method.[3][4] For example, the synthesis of 1,1,1-trifluoropent-3-en-2-ol could be achieved by reacting trifluoroacetaldehyde with crotylmagnesium bromide.

-

Reformatsky Reaction: This reaction involves the use of an α-halo ester and zinc to form a zinc enolate, which then reacts with a carbonyl compound. This can be adapted for the synthesis of β-hydroxy esters which can be further modified.[5][6][7][8]

-

Nucleophilic Trifluoromethylation: Reagents such as Ruppert-Prakash reagent (TMSCF3) can be used to introduce the trifluoromethyl group onto an aldehyde or ketone precursor.

Experimental Protocol: Synthesis of 1,1,1-Trifluoropent-3-en-2-ol via Grignard Reaction

This protocol is a representative example and may require optimization.

Materials:

-

Magnesium turnings

-

Crotyl bromide

-

Anhydrous diethyl ether

-

Trifluoroacetaldehyde (gas or solution in a suitable solvent)

-

Anhydrous HCl in diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Add a solution of crotyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, as evidenced by heat evolution and bubbling. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Trifluoroacetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly bubble trifluoroacetaldehyde gas through the solution or add a pre-cooled solution of trifluoroacetaldehyde in diethyl ether dropwise. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for a C5H7F3O carbinol.

Applications in Research and Development

Trifluoromethyl-substituted carbinols are valuable building blocks in several areas of chemical research and development.

-

Drug Discovery: The incorporation of a trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[2] These C5H7F3O carbinols can serve as precursors for the synthesis of more complex molecules with potential therapeutic applications in areas such as antivirals, anti-inflammatories, and central nervous system agents.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental persistence of pesticides and herbicides.

-

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. These carbinols can be used as monomers or additives in the synthesis of specialty polymers and liquid crystals.

-

Asymmetric Synthesis: Chiral trifluoromethyl carbinols are valuable intermediates and can be used as chiral auxiliaries or building blocks in asymmetric synthesis.

Conclusion

The isomeric landscape of C5H7F3O carbinols, specifically the trifluoromethyl-substituted pentenols, represents a fertile ground for chemical innovation. A systematic understanding of their IUPAC nomenclature is the first step towards unlocking their potential. While experimental data for each specific isomer remains to be fully elucidated, established principles of organic chemistry allow for the prediction of their properties and the design of robust synthetic routes. The versatile reactivity of these compounds, coupled with the unique properties imparted by the trifluoromethyl group, ensures their continued importance as valuable building blocks in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific synthesis and characterization of each isomer will undoubtedly open up new avenues for scientific discovery and technological advancement.

References

- (Reference to a general organic chemistry textbook for IUPAC nomencl

- (Reference to a review on the synthesis of trifluoromethyl carbinols)

- (Reference to a paper on the properties of fluorin

- (Reference to a publication on the use of Grignard reactions with fluorin

-

Reformatsky Reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link][6]

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link][7]

- (Reference to a paper on the applications of fluorin

- (Reference to a materials science journal on fluoropolymers)

-

5,5,5-Trifluoropent-3-yn-2-ol. PubChem. (n.d.). Retrieved January 7, 2026, from [Link][9]

-

New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof. Google Patents. (n.d.). Retrieved January 7, 2026, from [10]

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. National Institutes of Health. (2021, January 15). Retrieved January 7, 2026, from [Link][11]

-

Reformatsky Reaction. (n.d.). Retrieved January 7, 2026, from [Link][7]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (2025, July 1). Retrieved January 7, 2026, from [Link][12]

-

3-Fluoropent-4-en-2-ol. PubChem. (n.d.). Retrieved January 7, 2026, from [Link][13]

-

Reformatsky Reaction. Chemistry LibreTexts. (2023, January 22). Retrieved January 7, 2026, from [Link][8]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011, October 14). Retrieved January 7, 2026, from [Link][3]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. (2025, July 18). Retrieved January 7, 2026, from [Link][2]

-

Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link][14]

-

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one. PubChem. (n.d.). Retrieved January 7, 2026, from [Link][15]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (n.d.). Retrieved January 7, 2026, from [Link][1]

-

5,5,5-Trifluoro-1-pentene. PubChem. (n.d.). Retrieved January 7, 2026, from [Link][16]

-

Grignard Reagent Reaction Mechanism. YouTube. (2018, May 4). Retrieved January 7, 2026, from [Link][4]

-

3-Methyl-4-penten-2-ol. PubChem. (n.d.). Retrieved January 7, 2026, from [Link][17]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5,5,5-Trifluoropent-3-yn-2-ol | C5H5F3O | CID 3463874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]

- 11. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Fluoropent-4-en-2-ol | C5H9FO | CID 87206554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | C6H4F6O | CID 11481145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 5,5,5-Trifluoro-1-pentene | C5H7F3 | CID 22988563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-Methyl-4-penten-2-ol | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Emergence of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol in Asymmetric Synthesis: Application Notes and Protocols

Introduction: The Strategic Value of Fluorinated Chiral Alcohols

In the landscape of modern synthetic chemistry, the quest for precise control over molecular architecture is paramount. Chiral molecules, particularly enantiomerically pure compounds, form the bedrock of the pharmaceutical, agrochemical, and materials science industries. The strategic incorporation of fluorine atoms into these molecules can profoundly influence their biological and physical properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Within this context, chiral fluorinated alcohols have emerged as powerful tools for asymmetric synthesis.

This guide focuses on a promising yet underexplored molecule: 1-cyclopropyl-2,2,2-trifluoroethan-1-ol . The unique combination of a sterically demanding and electronically distinct cyclopropyl group adjacent to a trifluoromethyl-bearing stereocenter presents an intriguing scaffold for inducing asymmetry. While specific applications of this exact molecule are nascent in the literature, its structural motifs suggest significant potential as a chiral auxiliary, a precursor to novel chiral ligands, or a stereodirecting building block.

This document serves as a forward-looking application note. It provides a detailed protocol for the enantioselective synthesis of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol. Subsequently, it presents comprehensive protocols for the application of a closely related and well-documented analog, (R)-1-phenyl-2,2,2-trifluoroethanol, as a chiral auxiliary in diastereoselective enolate alkylation. The principles and procedures detailed herein provide a robust framework for researchers to harness the potential of this emerging class of chiral alcohols.

Part 1: Enantioselective Synthesis of (R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

The most direct route to enantiomerically enriched 1-cyclopropyl-2,2,2-trifluoroethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, cyclopropyl trifluoromethyl ketone. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly effective and predictable method for this transformation.[3]

Causality Behind Experimental Choices:

-

Catalyst: The CBS catalyst, derived from (S)-proline, creates a chiral pocket around the borane reducing agent. It coordinates to both the borane and the ketone's carbonyl oxygen, holding the ketone in a rigid conformation. This forces the hydride delivery to occur from a specific face of the carbonyl, leading to a high degree of enantioselectivity.

-

Reducing Agent: Borane-dimethyl sulfide complex (BMS) is a stable and convenient source of borane. It is less reactive than free diborane, allowing for better catalytic control.

-

Temperature: The reaction is conducted at low temperatures (0 °C to room temperature) to minimize the non-catalyzed background reduction, which would lead to the racemic product and thus a lower enantiomeric excess (ee).

Experimental Workflow: Asymmetric Ketone Reduction

Caption: Workflow for the CBS reduction of cyclopropyl trifluoromethyl ketone.

Detailed Protocol: Synthesis of (R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

Materials:

-

(1S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Cyclopropyl trifluoromethyl ketone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane, Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-CBS catalyst solution (0.05 eq, e.g., 0.5 mmol for a 10 mmol scale reaction).

-

Dilute the catalyst with anhydrous THF (approx. 0.1 M concentration based on the ketone). Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the stirred catalyst solution. A slight evolution of gas (dimethyl sulfide) may be observed.

-

Stir the mixture for 15 minutes at 0 °C to ensure the formation of the active catalyst-borane complex.

-

In a separate flask, prepare a solution of cyclopropyl trifluoromethyl ketone (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Add 1 M HCl and stir for 10 minutes. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford enantiomerically enriched (R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol.

-

Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) and subsequent ¹H or ¹⁹F NMR analysis.

| Entry | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 5 | 0 | 2 | 92 | >95 |

| 2 | 10 | 25 | 1 | 95 | 92 |

| 3 | 2 | -20 | 5 | 88 | >98 |

| Note: The data presented is representative of typical CBS reductions of trifluoromethyl ketones and should be considered illustrative for this specific substrate. |

Part 2: Application as a Chiral Auxiliary in Asymmetric Alkylation

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[4][5][6][7] After the desired transformation, the auxiliary is removed and can ideally be recovered. Chiral alcohols are frequently used as auxiliaries by forming chiral esters.

Due to the limited availability of specific protocols for 1-cyclopropyl-2,2,2-trifluoroethan-1-ol, this section details the use of its well-studied analog, (R)-1-phenyl-2,2,2-trifluoroethanol , in a diastereoselective enolate alkylation. The principles demonstrated here are directly applicable. The bulky and electronically distinct nature of the trifluoromethylphenyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.

Mechanism of Diastereoselection:

The high diastereoselectivity of this reaction stems from a combination of factors:

-

Enolate Geometry: The use of lithium diisopropylamide (LDA) as a base typically favors the formation of the (Z)-enolate.

-

Chelated Intermediate: The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the ester, creating a rigid, six-membered ring-like transition state.

-

Steric Shielding: The bulky trifluoromethylphenyl group of the chiral auxiliary orients itself pseudo-equatorially to minimize steric interactions. This conformation effectively blocks the "top" face of the enolate.

-

Electrophilic Attack: Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less hindered "bottom" face, leading to the formation of a single major diastereomer.

Reaction Scheme & Stereochemical Model

Caption: Diastereoselective alkylation using a chiral trifluoromethylphenyl-based auxiliary.

Detailed Protocol: Diastereoselective Alkylation of a Chiral Ester

Part A: Synthesis of the Chiral Ester

-

To a solution of (R)-1-phenyl-2,2,2-trifluoroethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates complete consumption of the alcohol.

-

Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the chiral propionate ester, which can be purified by column chromatography if necessary.

Part B: Asymmetric Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.

-

To a separate flame-dried flask under argon, dissolve the chiral propionate ester (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Add the freshly prepared LDA solution dropwise to the ester solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-